

Synthesis of LNA-G Chimeras with DNA and RNA: Application Notes and Protocols

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Compound of Interest

Compound Name: DMT-LNA-G phosphoramidite

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For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and protocols for the synthesis, purification, and characterization of Locked Nucleic Acid (LNA)-Guanosine (G) chimeric oligonucleotides with DNA and RNA. These chimeras are valuable tools in research and drug development due to their enhanced biophysical and biological properties.

Introduction

Locked Nucleic Acid (LNA) is a class of nucleic acid analogues where the ribose ring is conformationally 'locked' by a methylene bridge connecting the 2'-O and 4'-C atoms.[1] This structural constraint pre-organizes the sugar into a C3'-endo (RNA-like) conformation, leading to a significant increase in the thermal stability and binding affinity of oligonucleotides when hybridized to complementary DNA or RNA targets.[2][3] The incorporation of LNA-G, along with other LNA monomers, into DNA or RNA sequences creates chimeric oligonucleotides with unique properties, including enhanced nuclease resistance, improved mismatch discrimination, and the ability to modulate gene expression.[4][5] These characteristics make LNA-G chimeras highly attractive for various applications, such as antisense therapy, diagnostics, and molecular biology tools.[6]

Data Presentation

Table 1: Physicochemical and Synthesis Properties of LNA-Modified Oligonucleotides

Parameter	Value/Range	Notes
Melting Temperature (T _m) Increase per LNA Modification	+2 to +8 °C	The exact increase depends on the sequence context and the nature of the complementary strand (DNA or RNA). [2] [7]
LNA Phosphoramidite Coupling Time	180 - 250 seconds	Longer coupling times are required compared to standard DNA phosphoramidites due to steric hindrance. [1]
Oxidation Time	~45 seconds	A longer oxidation time is recommended for the phosphite triester after LNA coupling. [1]
Overall Synthesis Yield	Variable	Dependent on sequence length, complexity, and purification method.
Purification Purity (HPLC)	>90-99%	Achievable with standard ion-exchange or reverse-phase HPLC methods. [8] [9]

Experimental Protocols

Protocol 1: Automated Solid-Phase Synthesis of LNA-G Chimeric Oligonucleotides

This protocol outlines the synthesis of LNA-G chimeric oligonucleotides using standard phosphoramidite chemistry on an automated DNA/RNA synthesizer.

Materials:

- LNA-G(dmf)-CE Phosphoramidite

- DNA and/or RNA CE Phosphoramidites (A, C, T/U)
- Controlled Pore Glass (CPG) solid support functionalized with the desired 3'-terminal nucleoside
- Standard DNA/RNA synthesis reagents:
 - Activator solution (e.g., 0.25 M 5-Ethylthio-1H-tetrazole (ETT) in acetonitrile)
 - Deblocking solution (e.g., 3% Trichloroacetic acid (TCA) in dichloromethane (DCM))
 - Capping solutions (e.g., Acetic Anhydride/Lutidine/THF and N-Methylimidazole/THF)
 - Oxidizer solution (e.g., 0.02 M Iodine in THF/Pyridine/Water)
- Anhydrous acetonitrile

Procedure:

- Synthesizer Setup: Program the DNA/RNA synthesizer with the desired chimeric sequence.
- Reagent Preparation: Dissolve LNA-G and other phosphoramidites in anhydrous acetonitrile to the manufacturer's recommended concentration (typically 0.1 M).
- Synthesis Cycle: The synthesis proceeds in the 3' to 5' direction through repeated cycles of deblocking, coupling, capping, and oxidation for each monomer addition.
 - Deblocking: The 5'-dimethoxytrityl (DMT) protecting group of the growing chain is removed with the deblocking solution.
 - Coupling: The next phosphoramidite in the sequence (DNA, RNA, or LNA-G) is activated and coupled to the free 5'-hydroxyl group.
 - Note: For LNA-G phosphoramidite coupling, extend the coupling time to 180-250 seconds to ensure high coupling efficiency.[\[1\]](#)
 - Capping: Unreacted 5'-hydroxyl groups are acetylated to prevent the formation of deletion mutants.

- Oxidation: The unstable phosphite triester linkage is oxidized to a stable phosphate triester.
 - Note: After LNA monomer addition, extend the oxidation time to approximately 45 seconds.[\[1\]](#)
- Final Deblocking: After the final synthesis cycle, the terminal 5'-DMT group can be either removed on the synthesizer (DMT-off) or left on for purification (DMT-on).
- Cleavage and Deprotection: The synthesized oligonucleotide is cleaved from the solid support and the nucleobase and phosphate protecting groups are removed.
 - Incubate the solid support with a solution of aqueous ammonia and methylamine (AMA) at 65°C for 10-15 minutes.
 - For RNA-containing chimeras, a subsequent desilylation step is required to remove the 2'-O-silyl protecting groups (e.g., using triethylamine trihydrofluoride (TEA·3HF)).

Protocol 2: Purification of LNA-G Chimeric Oligonucleotides by HPLC

This protocol describes the purification of the crude oligonucleotide product using High-Performance Liquid Chromatography (HPLC). Both Ion-Exchange (IEX) and Ion-Pair Reversed-Phase (IP-RP) HPLC are suitable methods.[\[8\]](#)[\[10\]](#)

Method 2A: Ion-Exchange (IEX) HPLC

- Column: Anion-exchange column (e.g., quaternary ammonium functionalized).
- Mobile Phase A: Low salt buffer (e.g., 20 mM Tris-HCl, pH 8.5).
- Mobile Phase B: High salt buffer (e.g., 20 mM Tris-HCl, 1 M NaCl, pH 8.5).
- Gradient: A linear gradient from low to high salt concentration is used to elute the oligonucleotides based on their net negative charge.
- Detection: UV absorbance at 260 nm.

- Fraction Collection: Collect the peak corresponding to the full-length product.
- Desalting: Desalt the collected fractions using a suitable method (e.g., size-exclusion chromatography or ethanol precipitation).

Method 2B: Ion-Pair Reversed-Phase (IP-RP) HPLC

- Column: C18 reversed-phase column.
- Mobile Phase A: Aqueous buffer with an ion-pairing agent (e.g., 100 mM Triethylammonium acetate (TEAA), pH 7.0).
- Mobile Phase B: Acetonitrile.
- Gradient: A linear gradient of increasing acetonitrile concentration is used to elute the oligonucleotides based on their hydrophobicity.
- Detection: UV absorbance at 260 nm.
- Fraction Collection: Collect the peak corresponding to the full-length product.
- Post-Purification Processing: If purified with the DMT group on, treat the collected fraction with an acid (e.g., 80% acetic acid) to remove the DMT group, followed by neutralization and desalting.

Protocol 3: Nuclease Resistance Assay

This protocol assesses the stability of LNA-G chimeras against nuclease degradation compared to unmodified DNA or RNA oligonucleotides.

Materials:

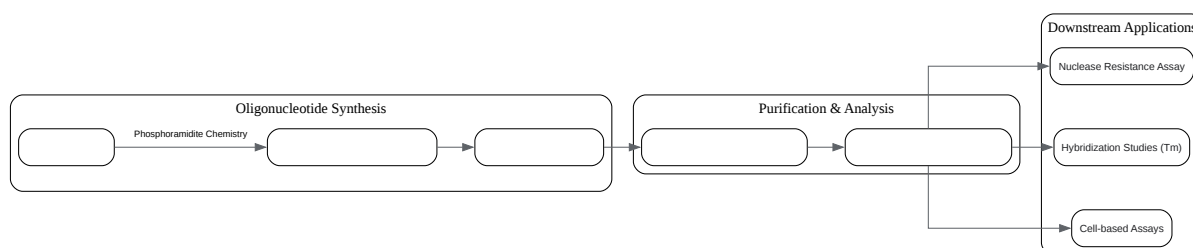
- Purified LNA-G chimeric oligonucleotide
- Unmodified DNA or RNA oligonucleotide of the same sequence (control)
- Exonuclease (e.g., Snake Venom Phosphodiesterase or Calf Spleen Phosphodiesterase) or serum (e.g., fetal bovine serum)

- Reaction buffer
- Denaturing polyacrylamide gel (e.g., 20%)
- Gel loading buffer
- Staining agent (e.g., Stains-All or SYBR Gold)
- Gel imaging system

Procedure:

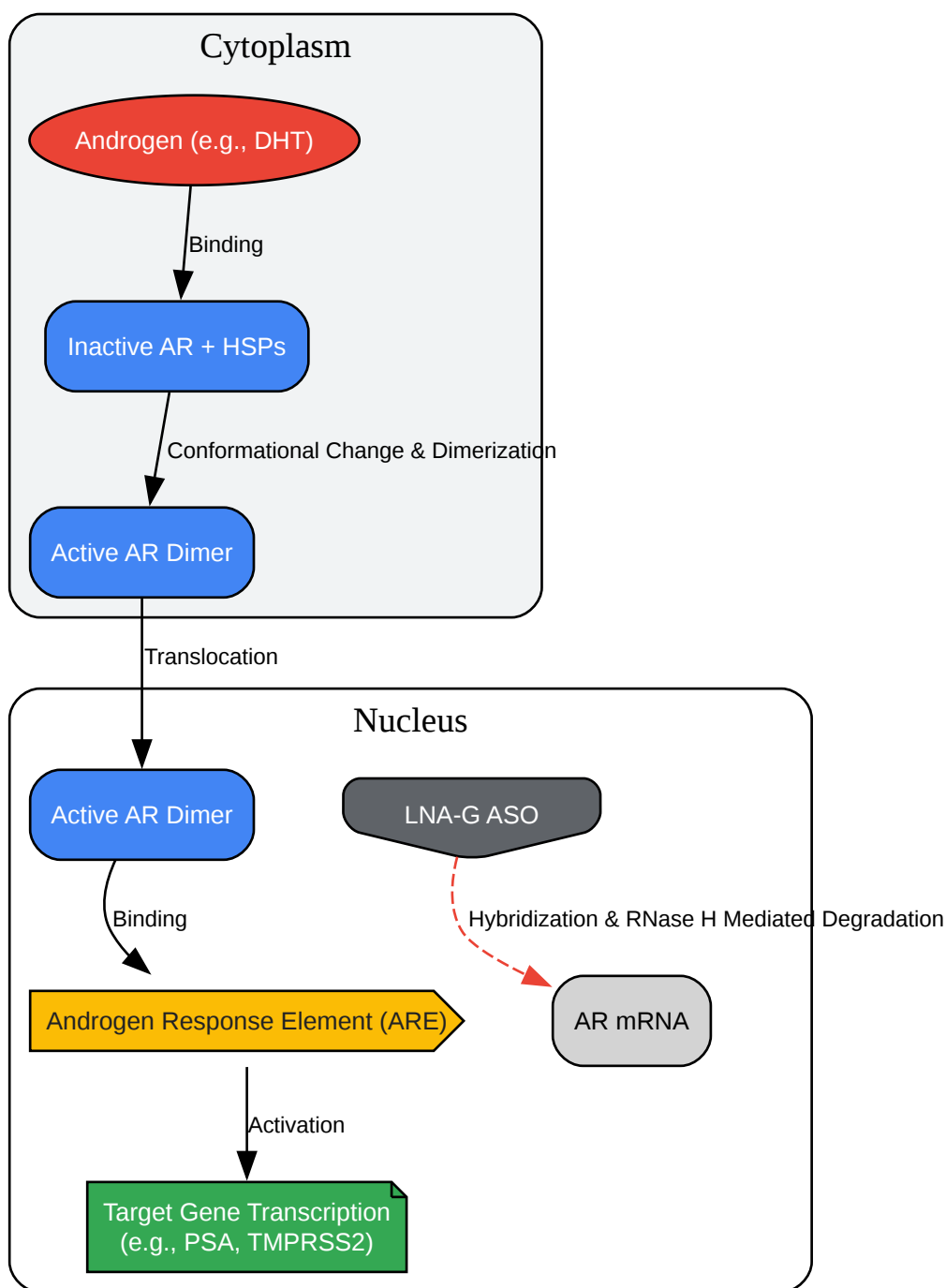
- **Reaction Setup:** Prepare reaction mixtures containing the oligonucleotide (LNA-chimera or control), nuclease or serum, and reaction buffer.
- **Incubation:** Incubate the reactions at 37°C.
- **Time Points:** At various time points (e.g., 0, 1, 2, 4, 8, 24 hours), take aliquots of the reaction and quench the enzymatic activity by adding gel loading buffer containing a denaturant (e.g., formamide) and a chelating agent (e.g., EDTA).
- **Gel Electrophoresis:** Separate the degradation products on a denaturing polyacrylamide gel.
- **Visualization:** Stain the gel and visualize the bands using a gel imaging system.
- **Analysis:** Quantify the intensity of the full-length oligonucleotide band at each time point to determine the rate of degradation.

Mandatory Visualization



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Caption: Experimental workflow for the synthesis and application of LNA-G chimeras.



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Caption: Androgen receptor signaling pathway and the mechanism of action of an LNA-G ASO.

Application Example: LNA-G Chimeras in Antisense Therapy

LNA-G chimeric oligonucleotides are particularly effective as antisense oligonucleotides (ASOs) for silencing gene expression. A prominent application is in the targeting of the Androgen Receptor (AR) signaling pathway, which is a key driver in prostate cancer.[6]

Mechanism of Action:

LNA-G "gapmer" ASOs are designed with a central "gap" of DNA monomers flanked by LNA-modified wings. The LNA wings provide high binding affinity to the target mRNA and protect the ASO from nuclease degradation.[4] Upon binding to the complementary AR mRNA sequence, the DNA/RNA hybrid in the gap region is recognized and cleaved by RNase H, an endogenous enzyme. This leads to the degradation of the AR mRNA and subsequent reduction in AR protein expression, thereby inhibiting the downstream signaling that promotes cancer cell proliferation and survival.

Design Considerations for LNA-G Gapmer ASOs:

- Length: Typically 16-20 nucleotides.
- Gap Size: A central DNA gap of 7-10 nucleotides is optimal for RNase H activity.
- LNA Placement: LNA modifications in the flanking regions enhance binding affinity and nuclease resistance.
- Phosphorothioate Backbone: A phosphorothioate backbone is often incorporated to further increase nuclease resistance.[4]

Conclusion

The synthesis of LNA-G chimeras with DNA and RNA offers a powerful strategy for developing oligonucleotides with superior properties for research and therapeutic applications. The protocols and data presented here provide a comprehensive guide for researchers and drug development professionals to design, synthesize, and evaluate these promising molecules. The enhanced stability, binding affinity, and biological activity of LNA-G chimeras make them invaluable tools for modulating gene expression and exploring novel therapeutic interventions.

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